1,3-Benzodioxol-4-amine
Overview
Description
. It is a derivative of benzodioxole, featuring an amine group at the 4-position.
Mechanism of Action
Target of Action
1,3-Benzodioxol-4-amine, also known as K-10, is a novel auxin receptor agonist . It primarily targets the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 plays a crucial role in plant growth and development by regulating the auxin hormone signaling pathway .
Mode of Action
K-10 interacts with TIR1 to enhance root-related signaling responses . It has auxin-like physiological functions and is recognized by TIR1 . Molecular docking analysis revealed that K-10 has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used synthetic auxin .
Biochemical Pathways
The interaction of K-10 with TIR1 enhances the auxin response, leading to the down-regulation of root growth-inhibiting genes . This results in the promotion of root growth in plants . The compound induces a common transcriptional response with auxin .
Result of Action
The primary result of this compound’s action is the promotion of root growth in plants . It achieves this by enhancing root-related signaling responses and down-regulating the expression of root growth-inhibiting genes .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-4-amine can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzo[d][1,3]dioxole using hydrogen in the presence of a catalyst such as Raney nickel . The reaction is typically carried out in ethanol at room temperature, and the product is purified through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, substituted amines, and various other functionalized benzodioxole compounds .
Scientific Research Applications
1,3-Benzodioxol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Benzodioxol-4-amine can be compared with other similar compounds, such as:
1,3-Benzodioxole: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Nitrobenzo[d][1,3]dioxole: Contains a nitro group instead of an amine, leading to different chemical properties and reactivity.
1,3-Benzodioxol-5-amine: The amine group is positioned differently, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-benzodioxol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMXPHISFRKBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437957 | |
Record name | 1,3-BENZODIOXOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-84-4 | |
Record name | 1,3-BENZODIOXOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodioxol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of 1,3-Benzodioxol-4-amine in rats?
A: Research using radiolabeled this compound in rats revealed that the compound undergoes extensive metabolism, primarily through demethylenation followed by conjugation with sulfate. This demethylenated monosulfate conjugate was the major metabolite identified in both urine and bile. []
Q2: How is this compound excreted from the body in rats?
A: Following intraperitoneal administration in rats, the majority of the administered dose (89.1%) was excreted within 48 hours. [] The primary route of excretion was through urine, particularly during the initial 12 hours after administration. []
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